3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile
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Overview
Description
3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile is a chemical compound with the molecular formula C10H11ClN2 and a molecular weight of 194.66 g/mol . This compound is characterized by the presence of an amino group, a chloro-substituted methylphenyl group, and a nitrile group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile typically involves the reaction of 2-chloro-3-methylbenzaldehyde with a suitable amine and a nitrile source. One common method involves the use of a reductive amination reaction, where the aldehyde is first converted to an imine intermediate, followed by reduction to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction of the nitrile group produces primary amines .
Scientific Research Applications
3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The chloro-substituted methylphenyl group may also contribute to the compound’s activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile: This compound has a similar structure but with the chloro and methyl groups in different positions.
3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile: Another structural isomer with the chloro and methyl groups in different positions.
Uniqueness
3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chloro and methyl groups can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H11ClN2 |
---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
3-amino-3-(2-chloro-3-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11ClN2/c1-7-3-2-4-8(10(7)11)9(13)5-6-12/h2-4,9H,5,13H2,1H3 |
InChI Key |
QXBDIEGLGGFSJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CC#N)N)Cl |
Origin of Product |
United States |
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